molecular formula C20H29N7O B5486526 (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5486526
M. Wt: 383.5 g/mol
InChI Key: BWVMUTQTVCHUDE-IAGOWNOFSA-N
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Description

(3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with pyrimidine and pyridine groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

(3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-2-21-18-6-9-23-20(24-18)27-10-7-16(17(28)15-27)25-11-13-26(14-12-25)19-5-3-4-8-22-19/h3-6,8-9,16-17,28H,2,7,10-15H2,1H3,(H,21,23,24)/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVMUTQTVCHUDE-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and pyridine groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicine, this compound may be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol include other piperidine derivatives with pyrimidine and pyridine substituents. Examples might include:

  • (3R,4R)-1-[4-(methylamino)pyrimidin-2-yl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[4-(ethylamino)pyrimidin-2-yl]-4-(4-pyridin-3-ylpiperazin-1-yl)piperidin-3-ol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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